Cas no 138-23-8 (Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester)
138-23-8 structure
Product Name:Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester
Numero CAS:138-23-8
MF:C14H26O2
MW:226.355044841766
CID:142990
PubChem ID:61085
Update Time:2025-04-19
Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester
- 3,7-dimethyloct-7-enyl 2-methylpropanoate
- RHODINYL ISOBUTYRATE
- 3,7-Dimethyl-7-octen-1-yl 2-methylpropionate
- 3,7-Dimethyl-7-octen-1-yl isobutyrate
- 3,7-Dimethyl-7-octenyl 2-methylpropanoate
- 3,7-Dimethyloct-7-enyl isobutyrate
- EINECS 205-318-5
- Isobutyric acid,3,7-dimethyl-7-octenyl ester
- PROPANOIC ACID,2-METHYL-,3,7-DIMETHYL-7-OCTENYL ESTER
- Rhodinyl 2-methylpropanoate
- FEMA 2313
- CITRONELLYL ISOBUTYRATE
- CITRONELLYL 2-METHYLPROPIONATE
- 3,7-Dimethyloct-7-enylisobutyrat
- 3,7-DIMETHYL-6-OCTEN-1-YL ISOBUTYRATE
- 6-OCTEN-1-OL, 3,7-DIMETHYL:ISOBUTYRATE
- 3,7-DIMETHYL-6-OCTEN-1-YL-2-METHYL PROPANOATE
- 2-Methylpropanoic acid 3,7-dimethyl-7-octenyl ester
- Rhodinyl isobutyrate, (+/-)-
- DTXSID40861798
- (+/-)-rhodinyl isobutyrate
- PROPANOIC ACID, 2-METHYL-, 3,7-DIMETHYL-7-OCTENYL ESTER
- 138-23-8
- LMFA07011013
- Propanoic acid, 2-methyl-, 3,7-dimethyl-7-octen-1-yl ester
- 2,6-Dimethyl-1-octen-8-yl isobutyrate
- Isobutyric acid, 3,7-dimethyl-7-octenyl ester
- SCHEMBL3504497
- FEMA 2983
- NS00013176
- 3,7-dimethyloct-7-en-1-yl 2-methylpropanoate
- UNII-MPU705W90M
- MPU705W90M
- CHEBI:171861
- Q27284164
-
- Inchi: 1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h12-13H,1,6-10H2,2-5H3
- Chiave InChI: KHCGLDOOFYZQKU-UHFFFAOYSA-N
- Sorrisi: O(C(C(C)C)=O)CCC(C)CCCC(=C)C
Proprietà calcolate
- Massa esatta: 226.19300
- Massa monoisotopica: 226.193280068g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 9
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.1
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 0.875 g/mL at 25 °C(lit.)
- Punto di ebollizione: 253 °C(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.442(lit.)
- PSA: 26.30000
- LogP: 3.95820
- FEMA: 2983 | RHODINYL ISOBUTYRATE
Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester Informazioni sulla sicurezza
- WGK Germania:2
Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
138-23-8 (Propanoic acid,2-methyl-, 3,7-dimethyl-7-octen-1-yl ester) Prodotti correlati
- 18908-20-8((2-Methyl-2-propenyl)succinic Anhydride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso